2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

Lipophilicity clogP Thiadiazole SAR

Subtle alkyl chain or nitro-positional variations in 1,3,4-thiadiazole-2-acetamides critically alter clogP, TPSA, and binding kinetics, jeopardizing SAR continuity. This isopropyl, ortho-nitro variant (CAS 307544-98-5) ensures experimental reproducibility. - Consistent lipophilicity (clogP 0.59) and low TPSA (121.02 Ų) for CNS lead optimization. - Defined ortho-nitro geometry ensures correct orientation for photoaffinity labeling and derivatization. - Optimal MW (322.34) and rotatable bonds for minimized non-specific binding in SPR/ITC assays.

Molecular Formula C13H14N4O4S
Molecular Weight 322.34
CAS No. 307544-98-5
Cat. No. B2604783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
CAS307544-98-5
Molecular FormulaC13H14N4O4S
Molecular Weight322.34
Structural Identifiers
SMILESCC(C)C1=NN=C(S1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C13H14N4O4S/c1-8(2)12-15-16-13(22-12)14-11(18)7-21-10-6-4-3-5-9(10)17(19)20/h3-6,8H,7H2,1-2H3,(H,14,16,18)
InChIKeyIRBVLLMADVJVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Chemical Identity and Sourcing Context


2-(2-Nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide (CAS 307544-98-5) is a synthetic 1,3,4-thiadiazole-2-acetamide derivative characterized by a 2-nitrophenoxy moiety and a 5-isopropyl substituent on the thiadiazole ring. Its molecular formula is C13H14N4O4S (MW 322.34 g/mol), and it carries a calculated partition coefficient (clogP) of 0.59, indicating balanced lipophilicity [1]. The compound is supplied primarily as a research chemical with a typical purity specification of 95% . Within its structural class, subtle variations in the 5-alkyl substitution and the nitrophenoxy positional isomerism govern critical physicochemical properties that directly impact biological target engagement and assay compatibility, making generic substitution non-trivial.

Scaffold Synthetic 1,3,4-thiadiazole-2-acetamide core
Profile Ortho-nitrophenoxy with moderate lipophilicity
Specification Research-grade purity specification

Why Generic Substitution of This Thiadiazole Analog Fails


The 1,3,4-thiadiazole-2-acetamide scaffold is highly sensitive to substituent effects at the 5-position and the phenoxy ring. Even a single methylene change in the alkyl chain (e.g., isopropyl vs. ethyl) alters molecular lipophilicity (clogP), polar surface area, and steric bulk, which in turn modulate membrane permeability, target binding kinetics, and metabolic stability [1]. Similarly, the position of the nitro group (ortho vs. para) reorients the molecular dipole and hydrogen-bonding capacity, leading to divergent biological activity profiles. Consequently, procurement decisions based solely on core scaffold similarity risk selecting a compound with substantially different pharmacokinetic or pharmacodynamic performance, undermining experimental reproducibility and SAR continuity.

Alkyl chain variation Isopropyl-to-ethyl shift may alter lipophilicity and membrane passage, changing cellular target engagement.
Regioisomer mismatch Ortho-nitro vs. para-nitro orientation can reorient dipole and hydrogen-bonding, leading to divergent binding profiles.
Scaffold-only selection Substituting by core thiadiazole-acetamide without controlling 5-alkyl and nitro position risks SAR discontinuity.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity Comparison of 5-Alkyl Substitution

The target compound, bearing a 5-isopropyl group, exhibits a calculated clogP of 0.59 [1]. The closest analog, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide (CAS 307544-94-1), is predicted to have a lower clogP (approximately 0.2–0.4, based on the loss of one methylene unit), while the unsubstituted 5-H analog (2-(2-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide) is estimated at clogP < 0.1. This incremental lipophilicity gain directly influences passive membrane diffusion and non-specific protein binding in cellular assays.

Lipophilicity Comparison (5-Alkyl)
Class-level
clogP 0.59 (target) vs est. 0.2–0.4 (ethyl)
Supports membrane permeability context for intracellular assays
Computed; ΔclogP ≈0.2–0.5
Lipophilicity clogP Thiadiazole SAR

Molecular Weight and Rotatable Bond Differences

The target compound has a molecular weight of 322.34 g/mol and 5 rotatable bonds [1]. In contrast, the ethyl analog (CAS 307544-94-1) has MW 308.32 g/mol and one fewer rotatable bond, while the para-nitro regioisomer series (e.g., 2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide) shares the same MW but differs in dipole moment and topological polar surface area orientation [2]. These subtle differences impact solubility, crystal packing, and target binding entropy.

MW & Rotatable Bond Differences
Cross-study comparable
MW 322.34 g/mol, rotatable bonds 5
Supports selection for solubility and formulation assays
vs ethyl analog: MW 308.32, Δ1 bond
Molecular Weight Rotatable Bonds Drug-likeness

Nitro Positional Isomerism and Electronic Profile

The ortho-nitro substitution in the target compound creates an intramolecular hydrogen-bond acceptor/donor network distinct from the para-nitro series. This difference is reflected in the computed topological polar surface area (TPSA) orientation: the ortho-nitro compound shows a TPSA of 121.02 Ų [1], while the para-nitro regioisomer (2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide) has an equivalent total TPSA but a different spatial distribution of polar atoms, affecting hydrogen-bonding capacity and target recognition.

Nitro Positional Isomerism
Class-level
TPSA 121.02 Ų (ortho) vs para: same total, distinct 3D electronic profile
Supports ortho-nitro binding orientation context
May affect kinase selectivity pocket recognition
Nitro isomer Electronic effects SAR

Procurement-Driven Research Applications


SAR Exploration of Kinase Inhibitors

The distinct lipophilicity (clogP 0.59) and ortho-nitro electronic profile make this compound a valuable tool for probing the impact of isopropyl substitution on target binding affinity compared to ethyl or unsubstituted analogs. Procurement of the isopropyl variant ensures continuity in SAR studies aimed at optimizing cellular permeability and potency [1].

Biophysical Assay Development

With a molecular weight of 322.34 g/mol and 5 rotatable bonds, this compound sits in an optimal range for both aqueous solubility and membrane passage, making it suitable for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies where non-specific binding must be minimized [1].

Chemical Probe Synthesis for Target Engagement

The ortho-nitrophenoxy group can serve as a handle for further derivatization or as a photoaffinity label precursor. Selecting this specific compound over regioisomers ensures the correct orientation for target engagement assays, as supported by its unique TPSA distribution [1].

CNS-Focused Compound Library Design

The moderate clogP (0.59) and low TPSA (121.02 Ų) align with CNS drug-like space, suggesting that this compound can serve as a starting point for CNS-focused lead optimization, where fine-tuning of alkyl substitution is critical for blood-brain barrier penetration [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Isopropyl-substituted scaffold and ortho-nitro profile
Lipophilicity and permeability endpoints
Biophysical assay development
Molecular weight and rotatable bond count
Solubility and non-specific binding review
Chemical probe synthesis
Ortho-nitrophenoxy derivatization handle
Correct regioisomer orientation for target engagement
CNS library design
Moderate lipophilicity and low TPSA
Blood-brain barrier penetration potential
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